N-[(4-methoxyphenyl)acetyl]-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea
N-[(4-methoxyphenyl)acetyl]-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0730159
InChI:
InChI=1S/C21H23N3O3S/c1-27-18-10-4-15(5-11-18)14-19(25)23-21(28)22-17-8-6-16(7-9-17)20(26)24-12-2-3-13-24/h4-11H,2-3,12-14H2,1H3,(H2,22,23,25,28)
SMILES:
COC1=CC=C(C=C1)CC(=O)NC(=S)NC2=CC=C(C=C2)C(=O)N3CCCC3
Molecular Formula:
C21H23N3O3S
Molecular Weight:
397.5 g/mol
N-[(4-methoxyphenyl)acetyl]-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea
CAS No.:
Cat. No.: VC0730159
Molecular Formula: C21H23N3O3S
Molecular Weight: 397.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H23N3O3S |
|---|---|
| Molecular Weight | 397.5 g/mol |
| IUPAC Name | 2-(4-methoxyphenyl)-N-[[4-(pyrrolidine-1-carbonyl)phenyl]carbamothioyl]acetamide |
| Standard InChI | InChI=1S/C21H23N3O3S/c1-27-18-10-4-15(5-11-18)14-19(25)23-21(28)22-17-8-6-16(7-9-17)20(26)24-12-2-3-13-24/h4-11H,2-3,12-14H2,1H3,(H2,22,23,25,28) |
| Standard InChI Key | FCSNWVAQOOBPKO-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CC(=O)NC(=S)NC2=CC=C(C=C2)C(=O)N3CCCC3 |
| Canonical SMILES | COC1=CC=C(C=C1)CC(=O)NC(=S)NC2=CC=C(C=C2)C(=O)N3CCCC3 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator